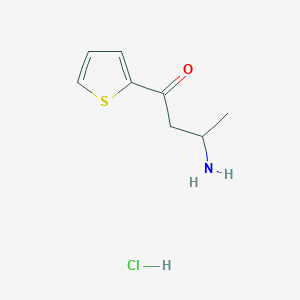

3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride

Description

3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride is a chemical compound with the molecular formula C8H12ClNOS. It is a versatile compound used in various scientific research applications due to its unique properties and potential for the synthesis of novel compounds .

Properties

IUPAC Name |

3-amino-1-thiophen-2-ylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c1-6(9)5-7(10)8-3-2-4-11-8;/h2-4,6H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIIXLBPDBSKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride typically involves the condensation reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment with precise temperature and pressure settings to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antidepressant Properties

Research indicates that 3-amino-1-(thiophen-2-yl)butan-1-one hydrochloride may possess antidepressant properties. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting potential utility in treating mood disorders. For instance, studies on related thiophene derivatives have shown efficacy in modulating serotonin and norepinephrine levels, which are crucial for mood regulation .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notable examples include:

These applications highlight the compound's significance in developing medications targeting mental health issues.

Conductive Polymers

The thiophene moiety in this compound contributes to its potential use in conductive polymers. Thiophene derivatives are known for their electrical conductivity and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Organic Synthesis

The compound can also be utilized in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, including:

- Nucleophilic substitutions

- Condensation reactions

These reactions can lead to the formation of more complex organic molecules, making it valuable in synthetic chemistry .

A study published in a peer-reviewed journal examined the biological activity of thiophene derivatives, including this compound. The results indicated that these compounds exhibited significant activity against certain cancer cell lines, suggesting potential applications in oncology .

Mechanism of Action

The mechanism of action of 3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological system it is applied to. The exact molecular targets and pathways involved vary based on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications .

Biological Activity

3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which is known to influence its biological activity. The hydrochloride salt form enhances solubility, making it suitable for various applications in research and industry.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

- Dopaminergic Pathways : Similar compounds have been shown to interact with dopamine receptors, suggesting that this compound may affect neurotransmitter release and neuronal activity, potentially leading to behavioral changes.

Biological Activities

Research indicates several potential biological activities for this compound:

1. Antimicrobial Activity

- Studies have explored the compound's effectiveness against various microbial strains, indicating potential use in antimicrobial therapies.

2. Anticancer Properties

- Preliminary investigations suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has been reported to induce apoptosis in specific leukemia cell lines .

3. Neuropharmacological Effects

- The compound's interaction with dopaminergic systems may imply implications for neuropharmacological applications, particularly in disorders related to dopamine dysregulation.

Table 1: Summary of Biological Activity Studies

Research Applications

The compound is being investigated for various applications across different fields:

- Medicinal Chemistry : As a potential lead compound in drug development for antimicrobial and anticancer agents.

- Biochemical Research : To study the interactions with neurotransmitter systems and their implications on behavior and physiology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-1-(thiophen-2-yl)butan-1-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving thiophene derivatives. For example, analogous thiophene-containing ketones are synthesized using benzoylisothiocyanate or substituted anhydrides under reflux in solvents like 1,4-dioxane or CH₂Cl₂, followed by ice/water quenching and filtration . Optimization includes controlling stoichiometry (e.g., 1.2 molar equivalents of reagents) and reaction time (overnight stirring at room temperature). Purification via reverse-phase HPLC with methanol-water gradients (30%→100%) is effective for isolating high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm proton and carbon environments, particularly the thiophene ring (δ ~6.8–7.5 ppm for aromatic protons) and the amino-ketone backbone .

- IR Spectroscopy : Identify characteristic peaks for C=O (~1700 cm⁻¹), NH₂ (~3300 cm⁻¹), and thiophene C-S (~700 cm⁻¹) .

- HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns with acetonitrile/water mobile phases .

Q. What are the critical storage and handling protocols for this hydrochloride salt?

- Methodological Answer : Store desiccated at 2–8°C in amber vials to prevent hygroscopic degradation and light-induced oxidation. Handle under inert gas (N₂/Ar) during synthesis to avoid amine group protonation inconsistencies .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

- Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. SHELXL is robust for small-molecule crystallography, even with twinned data. Key parameters include refining hydrogen atoms isotropically and validating bond lengths (e.g., C-S in thiophene: ~1.70–1.75 Å) against the Cambridge Structural Database . For ambiguous electron density, employ dual refinement strategies (e.g., partial occupancy models) .

Q. What strategies are effective for impurity profiling in pharmaceutical-grade batches of this compound?

- Methodological Answer :

- Synthetic Byproduct Identification : Trace impurities like enamine derivatives (e.g., Sitagliptin Enamine) arise from incomplete ketone reduction. Monitor via LC-MS using a QDa detector and C18 columns .

- Degradation Products : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolyzed amines; quantify via NMR integration of degradation peaks .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* basis set) to:

- Map electrostatic potentials, highlighting nucleophilic sites (amine group) and electrophilic sites (ketone carbon).

- Simulate reaction pathways (e.g., thiophene ring functionalization) using Gaussian08. Validate predictions experimentally via kinetic studies under varying temperatures (25–80°C) .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.